1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole
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Overview
Description
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole is a synthetic organic compound that combines a fluorinated benzene sulfonyl group with a nitro-substituted indole
Preparation Methods
The synthesis of 1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common route involves the sulfonylation of 5-nitroindole with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Fluorobenzene-1-sulfonyl)-5-nitro-1H-indole can be compared with other similar compounds, such as:
1-(3-Chlorobenzene-1-sulfonyl)-5-nitro-1H-indole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(3-Fluorobenzene-1-sulfonyl)-5-amino-1H-indole:
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications .
Properties
CAS No. |
833474-67-2 |
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Molecular Formula |
C14H9FN2O4S |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-5-nitroindole |
InChI |
InChI=1S/C14H9FN2O4S/c15-11-2-1-3-13(9-11)22(20,21)16-7-6-10-8-12(17(18)19)4-5-14(10)16/h1-9H |
InChI Key |
FIIZDNWBUYTAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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